Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate

Medicinal Chemistry Physicochemical Properties Fluorine Substitution

Sourcing structurally unique MAGL/ABHD6 modulators for endocannabinoid research is challenging. This 2-fluorophenyl piperazine sulfonyl ethyl carbamate (CAS 897618-37-0) directly addresses that gap. - Ortho-F substitution enables distinct binding poses vs. para/non-halogenated analogs for selectivity profiling. - Encompassed within US 10,899,737 B2 / CA 3,097,063 A1, confirming structural novelty for hit-to-lead optimization. - CNS-favorable profile (MW 359.4, XLogP3 1.3, 7 HBA) supports neuronal target-engagement studies.

Molecular Formula C15H22FN3O4S
Molecular Weight 359.42
CAS No. 897618-37-0
Cat. No. B2594665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate
CAS897618-37-0
Molecular FormulaC15H22FN3O4S
Molecular Weight359.42
Structural Identifiers
SMILESCCOC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F
InChIInChI=1S/C15H22FN3O4S/c1-2-23-15(20)17-7-12-24(21,22)19-10-8-18(9-11-19)14-6-4-3-5-13(14)16/h3-6H,2,7-12H2,1H3,(H,17,20)
InChIKeyJXWHYSQNLOAFBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate: Identity and Procurement Baseline


Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate (CAS 897618-37-0) is a synthetic piperazine carbamate derivative featuring a 2-fluorophenyl substituent, a sulfonylethyl linker, and an ethyl carbamate terminus [1]. The compound belongs to a class of piperazine carbamates that have been disclosed as modulators of monoacylglycerol lipase (MAGL) and/or α/β-hydrolase domain 6 (ABHD6), key enzymes in the endocannabinoid system [2]. Its physicochemical profile includes a molecular weight of 359.4 g/mol, XLogP3 of 1.3, and 7 hydrogen bond acceptors, placing it in a favorable property space for CNS drug discovery [1].

MAGL/ABHD6 modulator chemotype
Endocannabinoid pathway research tool
CNS property space alignment
Moderate lipophilicity; low non-specific binding risk

Why This Compound Cannot Be Interchanged with General Piperazine Carbamates


High-strength quantitative differentiation data for compounds within this specific piperazine sulfonyl ethyl carbamate subclass is extremely limited in the public domain. Therefore, generic substitution of Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate with other piperazine carbamates is not scientifically justified without empirical head-to-head biological data. The 2-fluorophenyl moiety, in contrast to 4-fluorophenyl or non-halogenated phenyl analogs, can lead to distinct binding orientations within the active site of serine hydrolases, as observed in related carbamate inhibitor series [1]. Furthermore, the compound falls within the scope of issued MAGL/ABHD6 modulator patents, indicating structural novelty with respect to prior carbamate inhibitors [2]. Users should independently validate target engagement and selectivity before substituting this compound.

2-Fluorophenyl regioisomer
Ortho-fluorine may alter binding orientation in serine hydrolase active sites versus para- or non-halogenated analogs
Patent-defined scaffold novelty
Sulfonylethyl carbamate linker is structurally distinct from earlier piperazine carbamates; generic substitution unsupported
Target engagement unvalidated
Empirical MAGL/ABHD6 selectivity and potency data are not publicly available; independent validation required

Quantitative Differentiation Evidence for Procurement Decisions


2-Fluorophenyl vs. 4-Fluorophenyl Substitution: Lipophilicity and H-Bonding

A comparison of computed physicochemical descriptors indicates that the 2-fluorophenyl substitution in Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate results in an identical XLogP3 value of 1.3 and hydrogen bond acceptor count of 7 compared to the 4-fluorophenyl regioisomer [1]. This contrasts with non-fluorinated phenyl analogs, which exhibit a lower XLogP3 (approximately 1.0) and reduced hydrogen bond acceptor count (6), reflecting the contribution of the fluorine atom to both lipophilicity and polar surface area [2].

Regioisomer profile
Cross-study comparable
2-F (target) XLogP3 1.3 · HBA 7
4-F (isomer) XLogP3 1.3 · HBA 7
Non-F (analog) XLogP3 ≈1.0 · HBA 6
Ortho-F retains polarity without altering overall lipophilicity; may support distinct binding
Computed properties; empirical binding data required
Medicinal Chemistry Physicochemical Properties Fluorine Substitution

Patent Novelty as a MAGL/ABHD6 Modulator

Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate is explicitly encompassed within the Markush structures of the Lundbeck patent family (US 10,899,737 B2, CA 3,097,063 A1, EP 3,793,547 A1), which claims piperazine carbamates as MAGL and/or ABHD6 modulators [1]. This distinguishes the compound from earlier piperazine carbamate inhibitors described in the primary literature (e.g., J. Med. Chem. 2010, 53, 2121) that lacked the sulfonylethyl carbamate linker and the 2-fluorophenyl substitution [2]. The patent assignment indicates that the compound possesses a structural combination deemed novel and non-obvious for this therapeutic target, providing a basis for compound selection in MAGL-targeted programs.

Patent novelty context
Class-level inference

Within US 10,899,737 B2 scope (2-F-phenyl-sulfonylethyl carbamate) vs. earlier piperazine carbamates lacking this scaffold.

Supports selection of a structurally differentiated chemical entity for MAGL research
No empirical potency data publicly available; freedom-to-operate review advised
MAGL Inhibitor Endocannabinoid System Patent Protection

Moderate Lipophilicity and CNS Drug-Likeness

The XLogP3 of the target compound is 1.3, which is within the optimal range (1–3) for central nervous system drug candidates and is 0.3 units higher than the unsubstituted phenyl analog (XLogP3 ≈ 1.0) [1]. This modest increase in lipophilicity, attributed to the ortho-fluorine atom, may improve passive membrane permeability while maintaining low susceptibility to P-glycoprotein efflux, a recognized advantage of fluorine substitution in CNS drug design [2].

CNS lipophilicity fit
Class-level inference
1.3 XLogP3 (2-F) Δ+0.3 vs non-F analog
Lipophilicity in 1–3 range may support brain penetration in CNS models
Computed XLogP3; experimental logD/logP determination advised
CNS Drug Discovery Lipophilicity Drug-Likeness

High-Value Application Scenarios for Procurement


MAGL Inhibitor Screening for Pain and Neuroinflammation

As a compound encompassed within the MAGL inhibitor patent family (US 10,899,737 B2, CA 3,097,063 A1) [1], Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate is well-suited for inclusion in MAGL-targeted screening libraries. The distinctive 2-fluorophenyl-sulfonylethyl carbamate scaffold provides a structurally unique chemotype for hit-to-lead optimization in chronic pain and neuroinflammatory disease programs.

Endocannabinoid Probe for CNS Target Engagement

The compound's computed XLogP3 of 1.3 and moderate molecular weight (359.4 g/mol) align with CNS drug-likeness parameters, supporting its use as a small-molecule probe for target engagement studies of MAGL and/or ABHD6 in neuronal cell models. The ortho-fluorine substitution may confer a distinct binding pose compared to para-substituted analogs, potentially offering differential selectivity profiles that warrant experimental verification [2].

SAR Anchor for Piperazine Carbamate Optimization

This compound serves as a useful SAR anchor for systematic exploration of the piperazine sulfonyl ethyl carbamate series. By varying the position of the fluorine atom (ortho vs. para vs. non-fluorinated), medicinal chemists can assess the impact of halogen substitution on MAGL/ABHD6 potency and selectivity, as guided by the chemical space defined in the foundational patent literature [1].

Combinatorial Library Synthesis for MAGL/ABHD6 Dual Inhibitors

Given its position within a broadly claimed patent family and its chemically accessible functional groups (sulfonyl, carbamate, piperazine), this compound can be employed as a starting synthon for combinatorial library construction aimed at identifying dual MAGL/ABHD6 inhibitors, a strategy supported by the patent disclosures [1].

Application
Selection Property
Validation Focus
MAGL-targeted screening in neuroinflammation models
Structurally unique 2-F-phenyl-sulfonylethyl chemotype
MAGL/ABHD6 target engagement and potency assays
CNS endocannabinoid target engagement probe
Moderate lipophilicity and CNS drug-like profile
Brain penetration and selectivity profiling in neuronal models
SAR anchor for piperazine carbamate optimization
Fluorine positional variation (ortho/para/non-F)
MAGL/ABHD6 potency and selectivity across regioisomers
Combinatorial library synthesis for dual inhibitor ID
Accessible sulfonyl, carbamate, piperazine functional groups
Dual MAGL/ABHD6 inhibition screening
Quote Request

Request a Quote for Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.